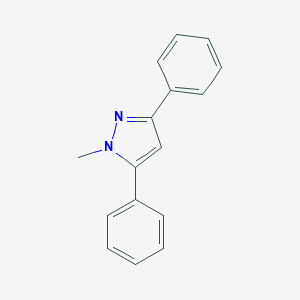

1-Methyl-3,5-diphenylpyrazole

説明

1-Methyl-3,5-diphenylpyrazole is a pyrazole-based compound characterized by a methyl group at the 1-position and phenyl substituents at the 3- and 5-positions of the heterocyclic ring. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and coordination chemistry. Synthetically, it can be derived via alkylation of hydroxy precursors (e.g., reaction of 1-acetyl-4-hydroxy-3,5-diphenylpyrazole with methyl iodide) . Biologically, its N-substituted derivatives exhibit antiarrhythmic, sedative, and platelet antiaggregating activities in preclinical models . Additionally, its ability to form stable copper(II) complexes highlights its utility in catalytic dehydrogenation reactions .

特性

CAS番号 |

19311-79-6 |

|---|---|

分子式 |

C16H14N2 |

分子量 |

234.29 g/mol |

IUPAC名 |

1-methyl-3,5-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3 |

InChIキー |

SVDTUJAQNAQGGW-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

他のCAS番号 |

19311-79-6 |

同義語 |

1-Methyl-3,5-diphenylpyrazole |

製品の起源 |

United States |

準備方法

合成経路と反応条件

exo-テトラヒドロカンナビノールは通常、デルタ-9-テトラヒドロカンナビノールの製造中に不純物として合成されます。 合成には、オリーブトールとモノテルペンの環化、それに続く最終生成物を形成するためのさまざまな化学反応が含まれます . 反応条件には、環化およびその後の反応を促進するために、有機溶媒と触媒の使用が含まれることがよくあります。

工業生産方法

exo-テトラヒドロカンナビノールの工業生産は、不純物としてのステータスのため、一般的ではありません。 これは、クロマトグラフィー技術を使用して、デルタ-9-テトラヒドロカンナビノールの合成から単離および精製することができます。 精製された化合物は、次に研究目的のために認証済み参照物質に配合されます .

化学反応の分析

科学研究への応用

exo-テトラヒドロカンナビノールは、次のようなさまざまな科学研究の用途で使用されています。

化学: 認証済み参照物質として、分析機器の校正と分析方法の検証に使用されます。

生物学: カンナビノイドの生物学的効果とその生物系との相互作用を理解するための研究に使用されます。

医学: exo-テトラヒドロカンナビノールに関する研究は、カンナビノイドの薬理学的特性とその潜在的な治療応用を理解することに貢献しています。

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

One of the primary applications of 1-Methyl-3,5-diphenylpyrazole is in the development of anti-inflammatory and analgesic agents. Research indicates that MDPP exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study: In Vivo Efficacy

A study demonstrated that MDPP derivatives showed promising results in delaying the onset of prion diseases in animal models. The compound was administered intraperitoneally and orally, leading to a significant increase in survival time and a delay in disease progression . This highlights the potential of MDPP not only as an analgesic but also as a therapeutic agent for neurodegenerative diseases.

Organic Synthesis

Synthesis of Pyrazole Derivatives

MDPP serves as a versatile building block in organic synthesis. It can be utilized to synthesize various pyrazole derivatives through reactions involving hydrazines and carbonyl compounds. Recent advancements have shown that MDPP can facilitate the formation of complex heterocyclic structures, which are valuable in pharmaceuticals .

Table 1: Synthesis Pathways of Pyrazole Derivatives Using MDPP

| Reaction Type | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Addition | MDPP + Aldehyde | 75-90 | High regioselectivity achieved |

| Cyclization | MDPP + Hydrazine | 80-95 | Efficient formation of pyrazole derivatives |

| Functionalization | MDPP + Electrophiles | 70-85 | Allows for diverse functional group introduction |

Analytical Chemistry

Calibration Standards

MDPP is employed as a certified reference material in analytical chemistry. Its stability and well-defined structure make it suitable for calibrating analytical instruments and validating methods used in drug testing and quality control .

Case Study: Method Validation

In a recent study, MDPP was used to validate high-performance liquid chromatography (HPLC) methods for detecting pyrazole derivatives in biological samples. The results confirmed the reliability of using MDPP as a standard due to its consistent performance across different analytical conditions .

作用機序

類似化合物の比較

類似化合物

- デルタ-9-テトラヒドロカンナビノール (デルタ-9-THC)

- デルタ-8-テトラヒドロカンナビノール (デルタ-8-THC)

- カンナビジオール (CBD)

- カンナビノール (CBN)

独自性

exo-テトラヒドロカンナビノールは、デルタ-9-テトラヒドロカンナビノールとの構造的類似性とその合成における不純物としての役割のために、ユニークです。 デルタ-9-テトラヒドロカンナビノールは、その精神活性作用でよく知られていますが、exo-テトラヒドロカンナビノールは主に研究および法医学的用途に使用されます。 その独特の特性は、カンナビノイドの研究における分析機器の校正と分析方法の検証に役立ちます.

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis:

Metal Complexation Behavior

Pyrazole derivatives often act as ligands for transition metals, with substituent positions dictating coordination geometry and stability:

Table 2: Metal Complexation Behavior of Pyrazole Derivatives

- Key Observations :

- Copper Complexes : this compound forms Cu(II) complexes that facilitate dehydrogenation reactions, as evidenced by shifts in IR spectra (475–650 cm⁻¹ regions) and visible absorption bands .

- Cobalt Complexes : Substitution at the 3,4-positions (vs. 3,5-) alters ligand field parameters, affecting quartet-state energy levels in Co(II) complexes .

Anti-Inflammatory vs. Antiarrhythmic Activity :

Platelet Antiaggregation :

- The phenyl groups at 3,5-positions in this compound may hinder platelet aggregation by blocking ADP receptors, whereas fluorinated analogs (e.g., ) might target thromboxane pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。